3-bromo-2-methyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
Description
3-Bromo-2-methyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound featuring a fused pyrazole-pyrimidine core. Its structure includes:
- Methyl at position 2, contributing to steric and electronic modulation of the scaffold. This compound belongs to the pyrazolo[4,3-d]pyrimidin-7-one family, a class of molecules widely explored for their pharmacological activities, including PDE5 inhibition, anticancer, and antiviral effects .
Properties
IUPAC Name |
3-bromo-2-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O/c1-11-5(7)3-4(10-11)6(12)9-2-8-3/h2H,1H3,(H,8,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIANYIFPLJVMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C(=N1)C(=O)NC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-methyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-tert-butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate with formamidine acetate . This reaction proceeds under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-methyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[4,3-d]pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
3-bromo-2-methyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-2-methyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with molecular targets such as CDK2 (cyclin-dependent kinase 2). By inhibiting CDK2, the compound can interfere with the cell cycle progression, leading to the inhibition of cancer cell proliferation . This inhibition is achieved through the binding of the compound to the ATP-binding site of CDK2, thereby preventing the phosphorylation of downstream targets necessary for cell cycle progression.
Comparison with Similar Compounds
Key Observations :
- Position 3 : Bromo substituents (target compound) may reduce binding affinity compared to propyl (sildenafil) or carbonitrile groups due to steric bulk and electronic differences .
- Position 2 : Methyl groups (target compound) enhance metabolic stability compared to larger substituents like 2-methoxyethyl in gisadenafil .
- Position 5/7 : Sulfonylpiperazine/phenyl groups (e.g., sildenafil) are critical for PDE5 selectivity, absent in the target compound .
Physicochemical Properties
Implications :
- The bromo-methyl derivative’s lower molecular weight and moderate lipophilicity suggest improved CNS penetration compared to sildenafil but reduced solubility .
Biological Activity
3-Bromo-2-methyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS: 68510-69-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrazolo-pyrimidine scaffold which is known for its ability to interact with various biological targets. The presence of the bromine atom enhances its reactivity and potential for further derivatization.
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[4,3-d]pyrimidine derivatives. For instance, compounds within this class have been shown to inhibit key enzymes involved in cancer cell proliferation. A notable study demonstrated that pyrazolo[4,3-d]pyrimidines exhibited inhibitory activity against EGFR and VEGFR2 with IC50 values ranging from 0.3 to 24 µM . These compounds induced apoptosis in MCF-7 breast cancer cells and inhibited cell migration .
2. Antimicrobial Properties
The antimicrobial efficacy of pyrazolo compounds has also been documented. Pyrazole derivatives have demonstrated activity against various bacterial strains and fungi, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting enzymatic pathways critical for microbial survival .
3. Anti-inflammatory Effects
Pyrazolo compounds are recognized for their anti-inflammatory properties. They act by inhibiting pro-inflammatory mediators such as cytokines and chemokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazolo derivatives inhibit kinases involved in cell signaling pathways that regulate cell growth and survival.
- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, thereby reducing oxidative stress in cells .
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at specific phases (e.g., G2/M phase), leading to reduced proliferation of cancer cells .
Case Studies
Several case studies illustrate the effectiveness of pyrazolo compounds:
- Study on MCF-7 Cells : A specific derivative showed significant cytotoxicity with an IC50 value of 5 µM against MCF-7 cells. The study reported enhanced apoptosis and DNA fragmentation in treated cells compared to controls .
- Antimicrobial Testing : A series of pyrazolo derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 10 µg/mL for certain derivatives .
Data Summary Table
Q & A
Q. What are the recommended synthetic routes for 3-bromo-2-methyl-pyrazolo[4,3-d]pyrimidin-7-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : A robust approach involves iodine-catalyzed oxidative coupling for constructing the pyrazolo[4,3-d]pyrimidin-7-one core. For bromination, regioselective bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in dichloromethane (DCM) under controlled conditions (e.g., 2 hours at room temperature, 76% yield) . Optimization includes:
- Catalyst : Molecular iodine (0.2–1.0 equiv) for oxidative cyclization .
- Solvent : DCM or DMF for bromination and alkylation steps .
- Temperature : Room temperature for bromination; 0°C to RT for methylation .
Critical Step : Post-reaction purification via silica gel chromatography (MeOH:DCM gradients) ensures high purity.
Q. How can the structural identity and purity of 3-bromo-2-methyl-pyrazolo[4,3-d]pyrimidin-7-one be validated?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Confirm substitution patterns (e.g., methyl at C2, bromo at C3). For example, methyl groups typically resonate at δ 2.5–3.0 ppm, while pyrimidinone carbonyl appears at δ 160–170 ppm .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ for C7H7BrN4O: theoretical 265.9784, observed 265.9780) .
- HPLC-PDA : Assess purity (>95%) with C18 columns (acetonitrile/water gradient) .
- InChiKey cross-check : Compare with databases like PDB to resolve protonation state discrepancies .
Advanced Research Questions
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for brominated pyrazolo[4,3-d]pyrimidin-7-ones targeting adenosine receptors?
- Methodological Answer :
- Substituent Variation : Modify substituents at C2 (methyl) and C3 (bromo) to assess steric/electronic effects. For example, replacing methyl with bulkier groups (e.g., propyl) may enhance A3 receptor selectivity .
- QSAR Modeling : Use comparative molecular field analysis (CoMFA) to correlate substituent properties (logP, steric bulk) with binding affinity (Ki). A study on analogous compounds showed a 4-methoxyphenyl group at C5 improved A3 affinity (Ki = 1.2 nM) .
Table 1 : SAR of Pyrazolo[4,3-d]pyrimidin-7-one Derivatives
| Substituent (Position) | Ki (nM, A3 Receptor) | Selectivity (A3 vs. A1/A2) |
|---|---|---|
| 2-Methyl, 3-Bromo | 8.5 | >100-fold |
| 2-Ethyl, 3-Bromo | 6.2 | >500-fold |
| 2-Propyl, 3-Bromo | 3.9 | >1000-fold |
| Data extrapolated from |
Q. How can computational modeling predict the binding affinity of 3-bromo-2-methyl derivatives to adenosine A3 receptors?
- Methodological Answer :
- Molecular Docking : Use X-ray structures of A3 receptors (e.g., PDB: 4UG2) to model ligand interactions. The bromo group at C3 may form halogen bonds with Tyr257, while the methyl group at C2 avoids steric clashes in the hydrophobic pocket .
- MD Simulations : Run 100-ns trajectories to assess stability of the ligand-receptor complex. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA ΔG < -40 kcal/mol) .
- Validation : Cross-check computational predictions with radioligand displacement assays (e.g., [3H]-PSB-11) .
Q. How can researchers resolve contradictory data in biological assays for brominated pyrazolo[4,3-d]pyrimidin-7-ones?
- Methodological Answer :
- Assay Optimization :
- Receptor Source : Use human recombinant A3 receptors (vs. rodent) to avoid species-specific discrepancies .
- Buffer Conditions : Include 10 mM MgCl2 to stabilize high-affinity binding states .
- Data Normalization : Express activity as % inhibition at 1 μM (with reference controls like MRS1523). Replicate experiments (n ≥ 3) to address variability .
- Meta-Analysis : Compare results across multiple studies (e.g., conflicting Ki values may arise from differences in radioligand concentration or incubation time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
